

analytical methods for 4-Methylhepta-1,6-dien-4-ol characterization

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Compound of Interest

Compound Name: 4-Methylhepta-1,6-dien-4-ol

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An In-Depth Guide to the Analytical Characterization of 4-Methylhepta-1,6-dien-4-ol

This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of **4-Methylhepta-1,6-dien-4-ol** (CAS No: 25201-40-5), a tertiary alcohol with applications in organic synthesis and potentially in the fragrance and flavor industries. The protocols and insights provided herein are designed for researchers, scientists, and quality control professionals engaged in synthesis, process development, and purity assessment of this compound.

The structural integrity, identity, and purity of **4-Methylhepta-1,6-dien-4-ol** are paramount for its intended applications. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established analytical principles. We will explore a multi-technique approach, leveraging Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy to build a complete analytical profile of the molecule.

Molecular Profile: 4-Methylhepta-1,6-dien-4-ol

- Molecular Formula: $C_8H_{14}O$ [1][2][3]
- Molecular Weight: 126.20 g/mol [1][2][3]

- Structure: A tertiary alcohol featuring a heptane backbone with two terminal double bonds and a methyl group at the carbinol center.
- Synonyms: Diallyl methyl carbinol, 4-Methyl-1,6-heptadien-4-ol[1][2][4]

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Identity Confirmation

GC-MS is the cornerstone technique for analyzing volatile and semi-volatile compounds like **4-Methylhepta-1,6-dien-4-ol**. It provides quantitative information on sample purity via chromatographic separation and definitive structural information through mass spectral fragmentation.

Expertise & Experience: The Rationale

Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase within a capillary column.[5][6] For **4-Methylhepta-1,6-dien-4-ol**, its moderate volatility makes it an ideal candidate for GC analysis. The mass spectrometer then ionizes the eluted molecules, typically using electron impact (EI), and separates the resulting fragments by their mass-to-charge ratio (m/z), creating a unique fingerprint.[5]

A critical consideration for tertiary alcohols is their susceptibility to thermal degradation, particularly acid-catalyzed dehydration in the hot GC injector, which can lead to the formation of isomeric alkenes.[7] Therefore, method parameters, especially injector temperature, must be optimized to minimize this artifact. The mass spectrum of a tertiary alcohol often displays a weak or absent molecular ion (M^+) peak, as the tertiary carbocation formed upon ionization is prone to rapid fragmentation.[8]

Anticipated Mass Spectrum Fragmentation

The NIST Chemistry WebBook provides reference mass spectral data for **4-Methylhepta-1,6-dien-4-ol**. [1] Key fragmentation pathways include:

- Loss of an allyl radical ($\bullet\text{CH}_2\text{CH}=\text{CH}_2$): This is a highly favorable cleavage, leading to a stable oxonium ion. The expected fragment would be at m/z 85.

- Loss of a methyl radical ($\bullet\text{CH}_3$): Cleavage of the C-C bond adjacent to the oxygen can result in the loss of the methyl group, yielding a fragment at m/z 111.
- Loss of water (H_2O): While common for many alcohols, this can also be an indicator of thermal degradation in the GC system.^[8] This would produce a fragment at m/z 108.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

- Accurately prepare a 1 mg/mL solution of the **4-Methylhepta-1,6-dien-4-ol** sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Vortex the solution until the sample is fully dissolved.
- Transfer the solution to a 2 mL autosampler vial for analysis.

2. Instrumental Parameters:

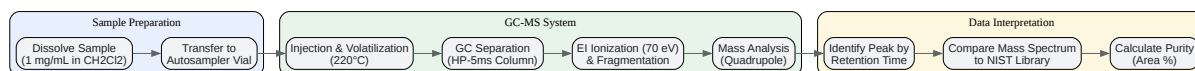
- The following table outlines a validated starting point for GC-MS analysis. Parameters should be optimized for the specific instrument in use.

Parameter	Recommended Setting	Rationale
GC System	Agilent 8890 GC or equivalent	Provides reliable and reproducible chromatographic separation.
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column	Offers excellent separation for a wide range of volatile compounds.
Carrier Gas	Helium, constant flow mode at 1.2 mL/min	Inert gas that provides good chromatographic efficiency.
Injector	Split/Splitless, operated in Split mode (e.g., 50:1 ratio)	Prevents column overloading and ensures sharp peaks.
Injector Temp.	220 °C (start lower, e.g., 200 °C, if dehydration is observed)	Balances efficient volatilization with minimizing thermal degradation of the tertiary alcohol.
Oven Program	Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C, Hold: 5 min	Separates the target analyte from potential impurities and solvent.
MS System	Agilent 5977B MSD or equivalent	High-sensitivity mass selective detector.
Ion Source	Electron Impact (EI) at 70 eV	Standard ionization energy for creating reproducible fragmentation patterns and library matching.
Source Temp.	230 °C	Standard operating temperature.
Quadrupole Temp.	150 °C	Standard operating temperature.
Scan Range	m/z 35 - 350	Covers the expected molecular ion and fragment masses.

3. Data Analysis & Interpretation:

- Identify the peak corresponding to **4-Methylhepta-1,6-dien-4-ol** in the Total Ion Chromatogram (TIC) based on its retention time.
- Extract the mass spectrum for this peak.
- Compare the experimental mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm identity.[1]
- Calculate the purity of the sample by integrating the peak area of the analyte and expressing it as a percentage of the total integrated peak area (Area % method).

Workflow Diagram: GC-MS Analysis



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Caption: GC-MS workflow for purity and identity analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The Rationale

The structure of **4-Methylhepta-1,6-dien-4-ol** contains several distinct functional groups whose vibrational frequencies are well-characterized. The most prominent feature for an alcohol is the O-H stretching vibration, which appears as a very strong and broad band due to hydrogen bonding.[9] The presence of alkene moieties will give rise to characteristic C=C stretching and =C-H stretching and bending vibrations. As a tertiary alcohol, the C-O stretching frequency will

appear at a specific wavenumber range, helping to distinguish it from primary or secondary alcohols.[10]

Anticipated FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Appearance
3500 - 3200	O-H Stretch (H-bonded)	Tertiary Alcohol (-OH)	Strong, very broad band[9][11]
3100 - 3010	C-H Stretch (sp ²)	Alkene (=C-H)	Medium intensity, sharp bands[11]
3000 - 2850	C-H Stretch (sp ³)	Alkane (-C-H)	Strong intensity, multiple sharp bands[12]
1645 (approx.)	C=C Stretch	Alkene (C=C)	Medium intensity, sharp band
1210 - 1100	C-O Stretch	Tertiary Alcohol (C-O)	Strong intensity band[10]
990 & 910 (approx.)	=C-H Bend (out-of-plane)	Vinyl (-CH=CH ₂)	Strong, sharp bands

Experimental Protocol: FT-IR Analysis

1. Sample Preparation (Neat Liquid/ATR):

- This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is the simplest method for liquid samples.
- Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Place a single drop of the neat **4-Methylhepta-1,6-dien-4-ol** sample directly onto the center of the ATR crystal, ensuring it is fully covered.

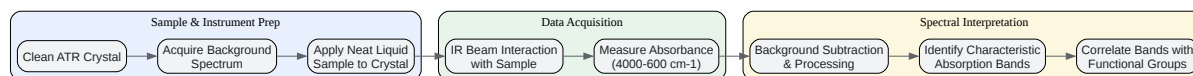
2. Instrumental Parameters:

- Spectrometer: PerkinElmer Spectrum Two or equivalent.
- Accessory: ATR accessory.
- Scan Range: 4000 - 600 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 (co-added to improve signal-to-noise ratio).

3. Data Analysis & Interpretation:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Process the resulting spectrum (e.g., baseline correction if necessary).
- Label the major absorption peaks and correlate their wavenumbers with the expected functional groups from the table above to confirm the molecular structure.

Workflow Diagram: FT-IR Analysis



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Caption: FT-IR workflow for functional group confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C), it provides a detailed map of the carbon-hydrogen framework.

Expertise & Experience: The Rationale

- ^1H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).
- ^{13}C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms and their electronic environment.

For **4-Methylhepta-1,6-dien-4-ol**, ^1H NMR will distinctly show the signals for the vinyl, allylic, methyl, and hydroxyl protons. ^{13}C NMR will confirm the presence of eight unique carbon atoms, including the characteristic downfield shift of the quaternary carbinol carbon.

Anticipated NMR Data (in CDCl_3)

^1H NMR (400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 5.85	ddt	2H	$-\text{CH}=\text{CH}_2$
~ 5.15	m	4H	$-\text{CH}=\text{CH}_2$
~ 2.25	d	4H	$-\text{CH}_2-\text{CH}=\text{CH}_2$
~ 1.55 (variable)	s (broad)	1H	$-\text{OH}$
~ 1.15	s	3H	$-\text{CH}_3$

^{13}C NMR (100 MHz):

Chemical Shift (δ , ppm)	Assignment
~ 134.5	$-\text{CH}=\text{CH}_2$
~ 118.5	$-\text{CH}=\text{CH}_2$
~ 72.5	C-OH (quaternary)
~ 48.0	$-\text{CH}_2-\text{CH}=\text{CH}_2$
~ 28.0	$-\text{CH}_3$

Experimental Protocol: NMR Analysis

1. Sample Preparation:

- Accurately weigh 5-10 mg of the **4-Methylhepta-1,6-dien-4-ol** sample into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Ensure the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.

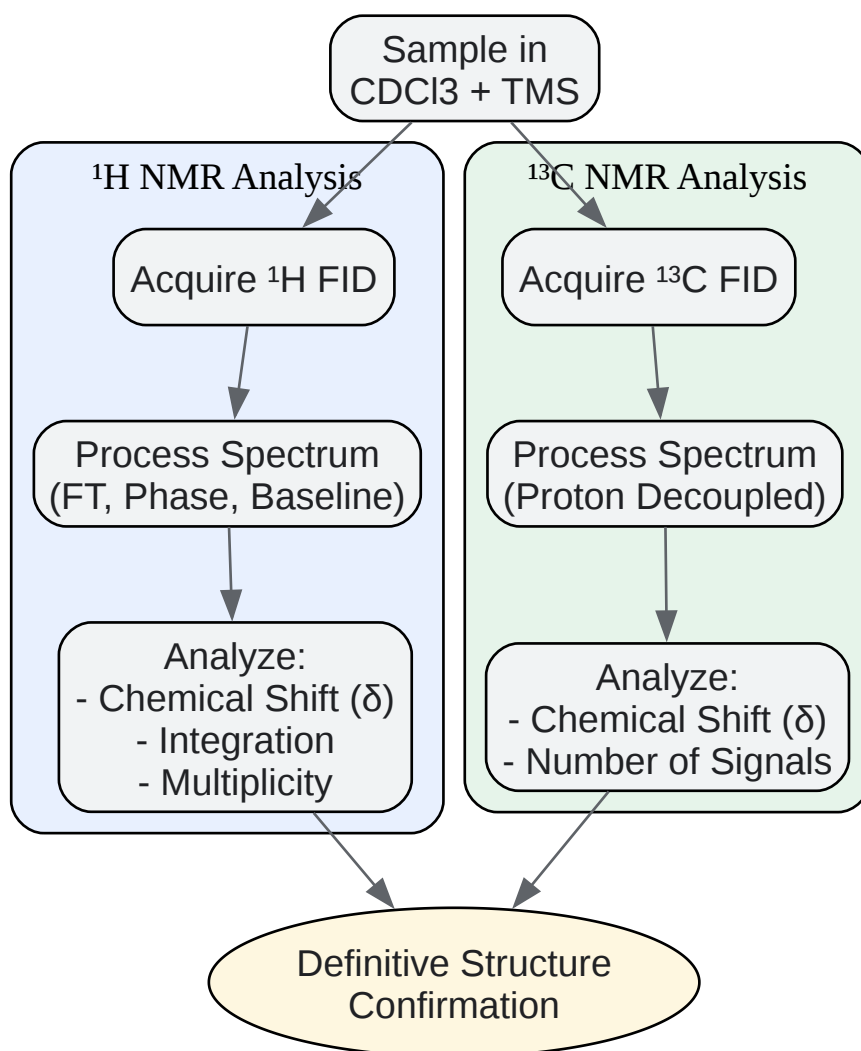
2. Instrumental Parameters (400 MHz Spectrometer):

- Spectrometer: Bruker Avance 400 or equivalent.
- Probe: 5 mm broadband probe.
- Temperature: 298 K (25 °C).
- ^1H NMR:
- Pulse Program: zg30
- Acquisition Time: ~4 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 8
- ^{13}C NMR:
- Pulse Program: zgpg30 (proton-decoupled)
- Acquisition Time: ~1.5 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024 (or more, as ^{13}C is less sensitive)

3. Data Analysis & Interpretation:

- Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.
- Assign all peaks in both the ^1H and ^{13}C spectra to the corresponding atoms in the **4-Methylhepta-1,6-dien-4-ol** structure based on their chemical shift, multiplicity, and integration.

Logical Diagram: NMR Structural Elucidation



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Caption: Logic flow for definitive structure confirmation using NMR.

Summary of Analytical Data

The combination of these three orthogonal analytical techniques provides a comprehensive and undeniable characterization of **4-Methylhepta-1,6-dien-4-ol**.

Technique	Information Provided	Key Expected Results
GC-MS	Purity assessment and confirmation of molecular weight and fragmentation pattern.	Single major peak in TIC; Mass spectrum consistent with library data, showing key fragments at m/z 111, 85.[1]
FT-IR	Identification of key functional groups.	Broad O-H stretch (~3400 cm ⁻¹), sp ² C-H stretch (>3000 cm ⁻¹), sp ³ C-H stretch (<3000 cm ⁻¹), C=C stretch (~1645 cm ⁻¹), tertiary C-O stretch (~1150 cm ⁻¹).
NMR	Unambiguous elucidation of the molecular structure and atomic connectivity.	¹ H and ¹³ C NMR spectra with chemical shifts, multiplicities, and integrations matching the proposed structure.

By following these detailed protocols and understanding the underlying principles, researchers can confidently verify the identity, purity, and structure of **4-Methylhepta-1,6-dien-4-ol**, ensuring the quality and reliability of their work.

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